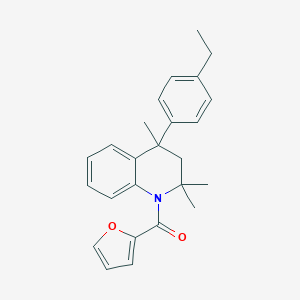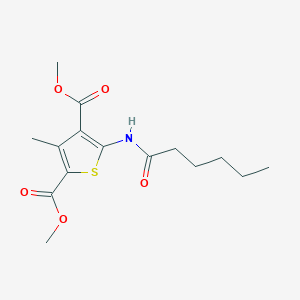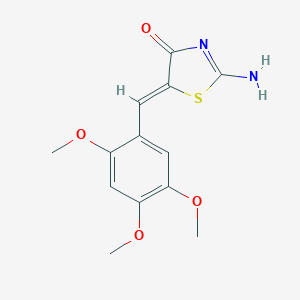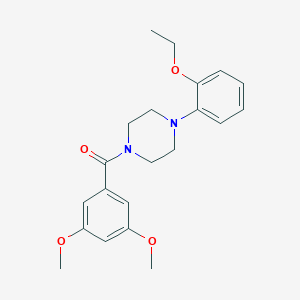![molecular formula C25H25N5O2S B448369 2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B448369.png)
2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(3-METHYLPHENYL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(3-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(3-METHYLPHENYL)ACETAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Attachment of the Anilino Group: The anilino group can be attached via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the nitro groups, if present, leading to the formation of amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
This compound may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and anilino groups.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Material Science: Use as a building block in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and anilino groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole or itraconazole, which are known antifungal agents.
Anilino Derivatives: Compounds like aniline or its derivatives, which are used in various industrial applications.
Uniqueness
The unique combination of the triazole ring, sulfanyl group, and anilino group in 2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(3-METHYLPHENYL)ACETAMIDE may confer distinct pharmacological properties, making it a valuable compound for further research and development.
属性
分子式 |
C25H25N5O2S |
|---|---|
分子量 |
459.6g/mol |
IUPAC 名称 |
2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O2S/c1-18-9-8-10-19(15-18)27-24(31)17-33-25-29-28-23(30(25)20-11-4-3-5-12-20)16-26-21-13-6-7-14-22(21)32-2/h3-15,26H,16-17H2,1-2H3,(H,27,31) |
InChI 键 |
IGIDEAHMESIJQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4OC |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-(4-bromo-3-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448286.png)
![2-(5-Methyl-2-thienyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B448287.png)


![1-(3-methylphenyl)-5-{[4-(4-morpholinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B448292.png)
![Ethyl 4-cyano-5-{[3-(4-isopropylphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B448293.png)
![(3-Chloro-6-methyl-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B448294.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B448297.png)
![Methyl 4-cyano-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B448300.png)
![6-Amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448301.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B448308.png)
![4,5-DIMETHYL 2-{7-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B448309.png)
